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Overview
Description
6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6’-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-3’-yl acetate is a complex organic compound with a unique structure that combines elements of benzofuran, xanthen, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6’-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-3’-yl acetate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the xanthen moiety: This step typically involves a condensation reaction.
Attachment of the pyridine groups: This is usually done through nucleophilic substitution reactions.
Final acetylation: The acetate group is introduced in the final step through an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6’-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-3’-yl acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This can result in the formation of hydroquinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted benzofuran, xanthen, and pyridine derivatives.
Scientific Research Applications
6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6’-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-3’-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6’-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-3’-yl acetate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A valuable chemical precursor used for the preparation of metal complexes and catalysts.
4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Part of the human exposome and related to health.
Uniqueness
6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6’-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-3’-yl acetate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N4O6/c1-24(42)45-29-11-14-32-35(21-29)46-34-20-28(44-2)10-13-31(34)37(32)33-19-25(9-12-30(33)36(43)47-37)40-17-18-41(22-26-7-3-5-15-38-26)23-27-8-4-6-16-39-27/h3-16,19-21,40H,17-18,22-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQNMNTVMYASCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC)C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849556 |
Source
|
Record name | 6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6'-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357339-96-9 |
Source
|
Record name | 6-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-6'-methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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